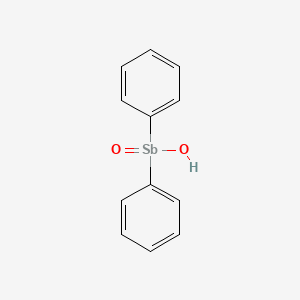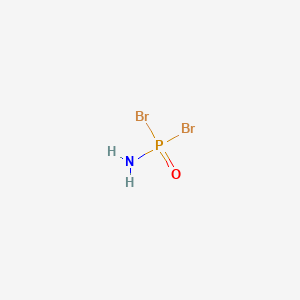
lithium;trimethyl(phenyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;trimethyl(phenyl)silane is an organosilicon compound with the molecular formula C9H14SiLi It is a derivative of trimethyl(phenyl)silane, where a lithium atom is bonded to the silicon atom
准备方法
Synthetic Routes and Reaction Conditions
Lithium;trimethyl(phenyl)silane can be synthesized through several methods. One common approach involves the reaction of trimethyl(phenyl)silane with an organolithium reagent, such as n-butyllithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive lithium species from reacting with moisture or oxygen. The reaction can be represented as follows:
C6H5Si(CH3)3+n−BuLi→C6H5Si(CH3)3Li+n−BuH
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Additionally, the use of automated systems and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Lithium;trimethyl(phenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Silanols (C6H5Si(CH3)3OH) or siloxanes ((C6H5Si(CH3)3)2O).
Reduction: Various reduced organosilicon compounds.
Substitution: New organosilicon compounds with different functional groups.
科学研究应用
Lithium;trimethyl(phenyl)silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: It can be used in the synthesis of biologically active molecules.
Industry: Used in the production of advanced materials, such as silicone-based polymers and coatings.
作用机制
The mechanism of action of lithium;trimethyl(phenyl)silane involves the reactivity of the lithium-silicon bond. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity allows the compound to participate in various chemical transformations, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
相似化合物的比较
Similar Compounds
Trimethyl(phenyl)silane: Lacks the lithium atom, making it less reactive.
Phenylsilane: Contains a silicon-hydrogen bond instead of a silicon-lithium bond.
Tris(trimethylsilyl)silane: Contains three trimethylsilyl groups attached to a central silicon atom.
Uniqueness
Lithium;trimethyl(phenyl)silane is unique due to the presence of the lithium atom, which imparts high reactivity and allows for a wide range of chemical transformations. This makes it a valuable reagent in organic synthesis and materials science, offering advantages over similar compounds that lack the lithium atom.
属性
CAS 编号 |
17881-54-8 |
|---|---|
分子式 |
C9H13LiSi |
分子量 |
156.3 g/mol |
IUPAC 名称 |
lithium;trimethyl(phenyl)silane |
InChI |
InChI=1S/C9H13Si.Li/c1-10(2,3)9-7-5-4-6-8-9;/h5-8H,1-3H3;/q-1;+1 |
InChI 键 |
XFNZQRDQBBOCDL-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C[Si](C)(C)C1=CC=[C-]C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B14699311.png)

![Phosphorane, [(methylthio)methylene]triphenyl-](/img/structure/B14699317.png)

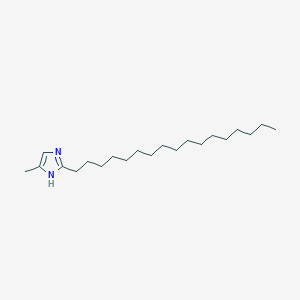

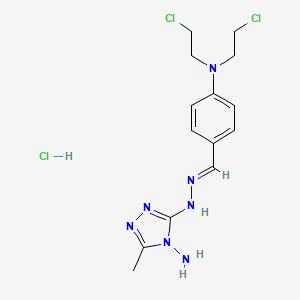
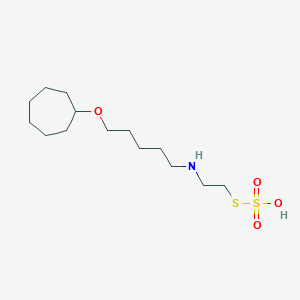
![1,1',1'',1'''-[(5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)diphosphoryl]tetraaziridine](/img/structure/B14699348.png)



